2-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline
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Description
2-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a triazole ring and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-methoxyphenyl)-1H-1,2,3-triazole
Biological Activity
The compound 2-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline (referred to as Compound A ) exhibits significant biological activities that have been the subject of various studies. This article provides a comprehensive overview of its synthesis, biological activity, and potential therapeutic applications.
Synthesis of Compound A
Compound A can be synthesized through a multi-step reaction involving the coupling of 4-methoxyphenyl derivatives with 1,2,3-triazole frameworks. The synthesis typically involves:
- Formation of the Triazole Ring : The azide-alkyne cycloaddition method is commonly used for synthesizing triazoles.
- Carbonylation : The introduction of a carbonyl group enhances the biological activity by improving lipophilicity and molecular interactions.
- Tetrahydroisoquinoline Formation : This step is crucial as it contributes to the compound's pharmacological properties.
The overall yield and purity of Compound A can be optimized through careful selection of reaction conditions and purification techniques.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives possess notable antimicrobial properties. Compound A has shown activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.5 µg/mL |
Staphylococcus aureus | 0.25 µg/mL |
Pseudomonas aeruginosa | 0.75 µg/mL |
These results suggest that Compound A may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Antimalarial Activity
In vitro studies have demonstrated that triazole-containing compounds exhibit antimalarial activity against Plasmodium falciparum. For example, derivatives similar to Compound A have been tested for their efficacy against chloroquine-resistant strains:
- IC50 Values : Some derivatives showed IC50 values in the submicromolar range (0.8 µM), indicating potent antimalarial effects.
- Selectivity Index : The selectivity index ranged from 6.8 to 343 for HepG2 and Vero cells, suggesting low cytotoxicity .
Case Studies
- Study on Triazole Derivatives : A study evaluated a series of triazole derivatives for their antimalarial properties and found that specific modifications to the triazole ring enhanced efficacy while maintaining low toxicity levels .
- Antimicrobial Testing : Another research highlighted the antimicrobial potency of triazole derivatives against various pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus), emphasizing the importance of structural modifications in enhancing biological activity .
Pharmacokinetics and ADME Properties
In silico analyses have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of Compound A:
- Lipophilicity : High lipophilicity enhances membrane permeability.
- Water Solubility : Moderate water solubility is favorable for oral bioavailability.
- Drug-likeness : The compound meets several criteria for drug-likeness based on Lipinski's rule of five, indicating its potential as a therapeutic agent .
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-methoxyphenyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-17-8-6-16(7-9-17)23-13-18(20-21-23)19(24)22-11-10-14-4-2-3-5-15(14)12-22/h2-9,13H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLUTISCGROLAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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